Boc-Lys(Ac)-AMC functions as a fluorogenic substrate for HDACs. It possesses a blocked N-terminus (Boc group), an acetylated lysine (Ac) residue, and a fluorescent moiety (7-amino-4-methylcoumarin, AMC).
HDACs remove acetyl groups from lysine residues on histones, impacting gene expression and other cellular processes. In the presence of HDACs, Boc-Lys(Ac)-AMC undergoes deacetylation, removing the acetyl group from the lysine residue. This deacetylation event facilitates the action of trypsin, an enzyme that cleaves the molecule, releasing the fluorescent AMC group.
The fluorescent property of AMC allows for quantitative measurement of HDAC activity. Higher released fluorescence signifies increased HDAC activity, while lower fluorescence indicates reduced activity. This makes Boc-Lys(Ac)-AMC suitable for various research applications:
Boc-Lys(Ac)-AMC, chemically known as N-[(1S)-5-(acetylamino)-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]pentyl]-carbamic acid, 1,1-dimethylethyl ester, is a synthetic compound widely utilized in biochemical research. It serves as a fluorogenic substrate for histone deacetylases (HDACs), enzymes that play crucial roles in the regulation of gene expression by removing acetyl groups from lysine residues on histones. The compound features a blocked N-terminus (Boc group), an acetylated lysine residue, and a fluorescent moiety (7-amino-4-methylcoumarin, AMC) which is critical for its function in assays .
Boc-Lys(Ac)-AMC acts as a substrate-based inhibitor for HDACs. The molecule mimics the natural substrates of HDACs, histone proteins, but contains the AMC fluorophore for detection. Upon binding to the active site of HDACs, the acetyl group on the lysine residue is removed, but the bulky Boc group prevents further processing of the molecule by the enzyme. This allows for the specific and sensitive measurement of HDAC activity through the released AMC fluorescence [].
Boc-Lys(Ac)-AMC functions as a substrate-based inhibitor for HDACs, mimicking natural substrates while incorporating the fluorescent moiety for detection. Upon binding to HDACs, the acetyl group is removed, allowing trypsin to cleave the molecule and release the fluorescent AMC. This fluorescence can be quantitatively measured, providing insights into HDAC activity and its implications in various cellular processes and diseases .
The synthesis of Boc-Lys(Ac)-AMC typically involves several steps:
Boc-Lys(Ac)-AMC is primarily used in:
Several compounds share structural similarities with Boc-Lys(Ac)-AMC but differ in their functional groups or applications:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| Acetyl-Lysine | Natural substrate for HDACs | Endogenous; not fluorogenic |
| Boc-Lys-MCA | Similar fluorogenic substrate | Lacks acetylation; different fluorophore |
| Ac-Arg-Gly-Lys(Ac)-MCA | Tripeptide substrate for HDACs | More complex structure; different substrate specificity |
| Ac-Gly-Ala-Lys(Ac)-MCA | Another fluorogenic substrate | Varies in peptide length; different enzymatic behavior |
Boc-Lys(Ac)-AMC's unique combination of a protective Boc group and a fluorescent moiety makes it particularly valuable for high-throughput screening and quantitative analysis of HDAC activity .
Boc-Lys(Ac)-AMC possesses the molecular formula C23H31N3O6, which represents a complex organic compound containing 23 carbon atoms, 31 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms [2] [9]. This molecular formula corresponds to the systematic name tert-butyl N-[(2S)-6-acetamido-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate [2]. The compound is registered under the Chemical Abstracts Service number 233691-67-3 [2] [4] [5].
The molecular formula indicates the presence of multiple functional groups within a single molecule, including carbamate, amide, and coumarin moieties [2] [5]. The stereochemistry of the compound is designated by the (S)-configuration at the lysine alpha carbon, reflecting the natural L-configuration of the amino acid component [2].
The molecular weight of Boc-Lys(Ac)-AMC has been precisely calculated and experimentally determined across multiple studies. Based on the molecular formula C23H31N3O6 and standard atomic weights, the theoretical molecular weight is 445.516 g/mol [25]. Experimental determinations have yielded consistent values, with PubChem reporting 445.5 g/mol [2] [9], while commercial suppliers report values ranging from 445.22 to 445.52 g/mol [3] [4].
| Source | Molecular Weight (g/mol) | Method |
|---|---|---|
| PubChem | 445.5 | Computational |
| Echelon Biosciences | 445.22 | Experimental |
| Cambridge Bioscience | 445.52 | Experimental |
| ChemicalBook | 445.51 | Calculated |
The slight variations in reported molecular weights reflect differences in computational methods and experimental precision, but all values converge within a narrow range of 445.2-445.5 g/mol [2] [3] [4] [5].
Boc-Lys(Ac)-AMC is composed of three distinct structural components linked through amide bonds. The first component is the tert-butoxycarbonyl (Boc) protecting group, which consists of a tert-butyl group attached to a carbamate functionality [23]. This protecting group is attached to the alpha-amino group of lysine and serves to mask the amino functionality during synthetic procedures [23].
The central component is the lysine residue, which retains its natural L-configuration [2]. The epsilon-amino group of lysine is modified with an acetyl group, forming an N-acetyllysine derivative [24]. This acetylation represents a post-translational modification commonly found in biological systems [24].
The third component is 7-amino-4-methylcoumarin (AMC), which serves as a fluorescent reporter group [22]. The AMC moiety is attached to the carboxyl group of lysine through an amide linkage [22]. The coumarin structure consists of a benzopyrone ring system with an amino group at position 7 and a methyl group at position 4 [22] [26].
The InChI string for Boc-Lys(Ac)-AMC is InChI=1S/C23H31N3O6/c1-14-12-20(28)31-19-13-16(9-10-17(14)19)25-21(29)18(8-6-7-11-24-15(2)27)26-22(30)32-23(3,4)5/h9-10,12-13,18H,6-8,11H2,1-5H3,(H,24,27)(H,25,29)(H,26,30)/t18-/m0/s1 [2].
Boc-Lys(Ac)-AMC exhibits characteristic spectroscopic properties primarily derived from its AMC fluorophore component. The compound displays fluorescence excitation maxima in the range of 340-380 nanometers and emission maxima at 440-460 nanometers [3] [6] [28]. More precise measurements indicate excitation wavelengths of 355 nanometers and emission wavelengths of 460 nanometers under standard assay conditions [7] [8] [27].
The ultraviolet-visible absorption spectrum of Boc-Lys(Ac)-AMC shows characteristic peaks associated with the coumarin chromophore. The maximum absorption wavelength occurs at approximately 341 nanometers, consistent with the π→π* electronic transition of the coumarin ring system [15]. When incorporated into peptide substrates, the fluorescence emission of the AMC moiety can be significantly quenched due to intramolecular interactions and energy transfer processes [15].
Nuclear magnetic resonance spectroscopy has been employed to characterize related AMC-containing compounds. Proton NMR spectra typically show characteristic signals for the coumarin aromatic protons, the methyl group at position 4 of the coumarin ring, and the various protons of the lysine backbone and protecting groups [10] [15]. Carbon-13 NMR spectroscopy provides additional structural confirmation through characteristic chemical shifts for the carbonyl carbons and aromatic carbons of the coumarin system [10].
| Spectroscopic Parameter | Value | Conditions |
|---|---|---|
| Excitation Maximum | 355 nm | Standard buffer |
| Emission Maximum | 460 nm | Standard buffer |
| UV Absorption Maximum | 341 nm | Organic solvent |
| Excitation Range | 340-380 nm | Variable conditions |
| Emission Range | 440-460 nm | Variable conditions |
The stability characteristics of Boc-Lys(Ac)-AMC are critical for its practical applications and storage requirements. The compound exhibits optimal stability when stored at temperatures of -20°C or below [3] [4] [6] [18]. At this temperature, the compound maintains its integrity and fluorescent properties over extended periods [3].
Thermal stability studies indicate that Boc-Lys(Ac)-AMC has a melting point of 156°C [18]. The predicted boiling point is 732.6 ± 60.0°C, though this represents a theoretical calculation rather than an experimentally determined value [5] [20]. Under normal storage and handling conditions, the compound shows no decomposition when used according to specifications [13] [18].
The chemical stability of Boc-Lys(Ac)-AMC is influenced by environmental factors such as pH, light exposure, and solvent conditions. The compound should be protected from light exposure during storage to prevent photodegradation of the fluorescent AMC moiety [18]. The pKa value is predicted to be 11.23 ± 0.46, indicating that the compound will exist predominantly in its neutral form under physiological pH conditions [5] [20].
Solubility characteristics vary significantly depending on the solvent system. The compound shows highest solubility in dimethyl sulfoxide at 25 mg/mL, followed by dimethylformamide at 30 mg/mL [5]. Solubility in ethanol is considerably lower at 3 mg/mL [5]. These solubility patterns reflect the compound's amphiphilic nature, with both hydrophobic and hydrophilic regions [8].
The conformational properties of Boc-Lys(Ac)-AMC are influenced by the flexibility of the lysine backbone and the spatial arrangement of the three major structural components. The compound can adopt multiple conformations due to rotation around single bonds in the lysine side chain and backbone [2].
The tert-butoxycarbonyl protecting group introduces steric bulk that can influence the overall molecular conformation [23]. This bulky group tends to adopt conformations that minimize steric interactions with other parts of the molecule [23]. The acetyl modification on the lysine epsilon-amino group provides additional conformational constraints through its planar amide geometry [24].
Computational modeling studies suggest that the AMC fluorophore can adopt various orientations relative to the lysine backbone, leading to different intramolecular distances and potential interactions [2]. These conformational variations can affect the photophysical properties of the molecule, including fluorescence quantum yield and emission characteristics [29].
The predicted density of 1.209 ± 0.06 g/cm³ provides insight into the molecular packing and conformational preferences in the solid state [5] [20]. This density value is consistent with organic compounds containing similar functional groups and molecular weights [20].